

Spectral Analysis of 3-Chloro-4-methyl-7-hydroxycoumarin: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-4-methyl-7-hydroxycoumarin

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This technical guide provides an in-depth analysis of the spectral data for **3-Chloro-4-methyl-7-hydroxycoumarin**, a significant heterocyclic compound with applications in chemical synthesis and as a fluorescent probe.^[1] The strategic placement of a chloro group at the 3-position, a methyl group at the 4-position, and a hydroxyl group at the 7-position significantly influences the molecule's electronic and steric properties. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and structural elucidation.

Molecular Structure and Properties

- IUPAC Name: 3-chloro-7-hydroxy-4-methylchromen-2-one^[1]
- Synonyms: 3-Chloro-4-methylumbelliferon^[2]
- CAS Number: 6174-86-3^{[2][3]}
- Molecular Formula: C₁₀H₇ClO₃^{[2][3]}
- Molecular Weight: 210.61 g/mol ^{[2][3]}
- Appearance: Solid^[3]

- Melting Point: 240-244 °C[3]

Spectroscopic Data

The following sections summarize the key spectroscopic data for **3-Chloro-4-methyl-7-hydroxycoumarin**. While direct, comprehensive spectral data for this specific molecule is not readily available in all public databases, the expected values are presented based on available spectral information and analysis of closely related coumarin derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **3-Chloro-4-methyl-7-hydroxycoumarin**, the expected ¹H and ¹³C NMR spectral data in a solvent like DMSO-d₆ are detailed below.

Table 1: Predicted ¹H NMR Spectral Data for **3-Chloro-4-methyl-7-hydroxycoumarin**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.5	Singlet	1H	7-OH
~7.6	Doublet	1H	H-5
~6.8	Doublet	1H	H-6
~6.7	Singlet	1H	H-8
~2.4	Singlet	3H	4-CH ₃

Note: The chemical shifts for the aromatic protons (H-5, H-6, and H-8) are estimations based on the analysis of 7-hydroxy-4-methylcoumarin and related derivatives. The exact coupling constants would require experimental determination.

Table 2: Predicted ¹³C NMR Spectral Data for **3-Chloro-4-methyl-7-hydroxycoumarin**

Chemical Shift (δ , ppm)	Assignment
~161	C-7
~160	C-2
~155	C-9
~153	C-4
~126	C-5
~113	C-3
~112	C-6
~111	C-10
~102	C-8
~18	4-CH ₃

Note: The assignments are based on the known ^{13}C NMR data for 7-hydroxy-4-methylcoumarin, with expected shifts due to the C-3 chloro substitution.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The solid-state IR spectrum of **3-Chloro-4-methyl-7-hydroxycoumarin** is expected to show characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for **3-Chloro-4-methyl-7-hydroxycoumarin**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Broad	O-H stretch (phenolic)
~3100	Medium	C-H stretch (aromatic)
~2950	Weak	C-H stretch (methyl)
~1720	Strong	C=O stretch (lactone)
1620 - 1500	Medium	C=C stretch (aromatic ring)
~1400	Medium	C-H bend (methyl)
~1280	Medium	C-O stretch (lactone)
~1150	Medium	C-O stretch (phenol)
~850	Medium	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. For **3-Chloro-4-methyl-7-hydroxycoumarin**, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.

Table 4: Predicted Mass Spectrometry Data for **3-Chloro-4-methyl-7-hydroxycoumarin**

m/z	Relative Intensity	Assignment
210/212	High	[M] ⁺ / [M+2] ⁺ (due to ³⁵ Cl/ ³⁷ Cl isotopes)
182/184	Medium	[M-CO] ⁺
153	Medium	[M-CO-Cl] ⁺

Experimental Protocols

The following are detailed methodologies for the key analytical techniques discussed.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **3-Chloro-4-methyl-7-hydroxycoumarin** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
- ¹H NMR Acquisition:
 - Pulse Program: Standard single pulse.
 - Spectral Width: 0-12 ppm.
 - Acquisition Time: 3-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
- ¹³C NMR Acquisition:
 - Pulse Program: Standard proton-decoupled pulse program.
 - Spectral Width: 0-200 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **3-Chloro-4-methyl-7-hydroxycoumarin** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
 - Transfer the mixture to a pellet-forming die.

- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - The typical scanning range is 4000-400 cm^{-1} .

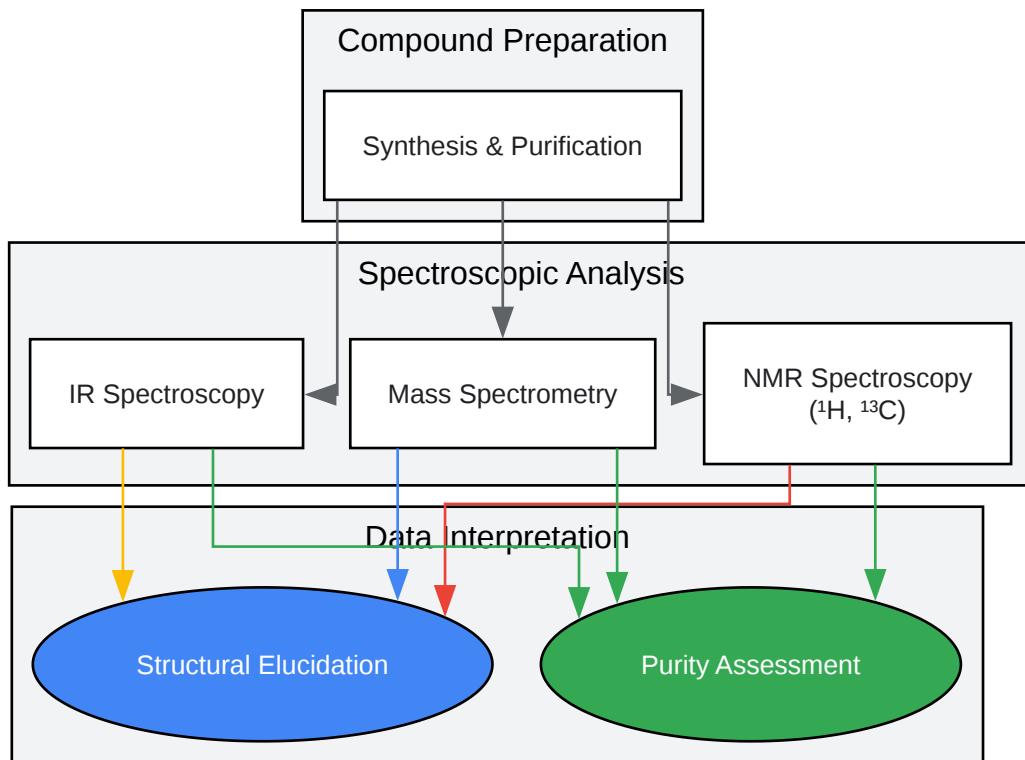
Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- Ionization: Use Electron Ionization (EI) at 70 eV.
- Analysis: Scan a mass range of approximately m/z 40-500 to detect the molecular ion and significant fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like **3-Chloro-4-methyl-7-hydroxycoumarin**.

Spectral Analysis Workflow for 3-Chloro-4-methyl-7-hydroxycoumarin

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Caption: Workflow for the synthesis, purification, and spectral analysis of **3-Chloro-4-methyl-7-hydroxycoumarin**.

This guide provides a comprehensive overview of the spectral characteristics of **3-Chloro-4-methyl-7-hydroxycoumarin**. The presented data and protocols are intended to assist researchers in the identification, characterization, and quality control of this compound in various scientific and developmental applications.

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References

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